molecular formula C16H17ClN2O3S2 B2873539 5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955750-90-0

5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2873539
CAS No.: 955750-90-0
M. Wt: 384.89
InChI Key: FUMSQDNZECGGSI-UHFFFAOYSA-N
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Description

5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the tetrahydroisoquinoline moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through various methods, such as the reaction of a suitable diene with sulfur sources.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base.

    Attachment of the Tetrahydroisoquinoline Moiety: This can be done through nucleophilic substitution reactions, where the tetrahydroisoquinoline derivative reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroisoquinoline-containing molecules. Examples include:

  • N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
  • 5-chloro-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Uniqueness

What sets 5-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide apart is its specific combination of functional groups and structural features

Properties

IUPAC Name

5-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-8-7-11-3-4-13(9-12(11)10-19)18-24(21,22)16-6-5-14(17)23-16/h3-6,9,18H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSQDNZECGGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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